3-Benzyl-3-chloroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-chloro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOMYGMIHSLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Benzyl 3 Chloroindolin 2 One and Its Precursors/analogs
Classic and Modern Approaches to Indolinone Ring System Construction
The indolin-2-one, or oxindole (B195798), skeleton is a privileged scaffold in medicinal chemistry and natural product synthesis. Its construction has been the subject of extensive research, leading to the development of both classical name reactions and contemporary catalytic methods.
Cyclization Reactions in Indolinone Synthesis
Classic Approach: The Stollé Synthesis
The Stollé synthesis is a classic method for the preparation of oxindoles, first reported by Robert Stollé in 1913. The reaction involves the cyclization of an α-chloroacetanilide, which is typically prepared from the corresponding aniline (B41778) and chloroacetyl chloride. The cyclization is an intramolecular Friedel-Crafts reaction, usually promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃). drugfuture.com
The mechanism proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the aniline ring to form the five-membered lactam ring of the oxindole.
Modern Approach: Palladium-Catalyzed Cyclization
Contemporary methods for indolinone synthesis often employ transition metal catalysis to achieve higher efficiency and functional group tolerance. Palladium-catalyzed intramolecular C-H amination or arylation reactions have emerged as powerful tools for the construction of the oxindole ring system. nih.gov For instance, the cyclization of α-chloroacetanilides can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand. acs.org These methods often proceed under milder conditions than the classical Stollé synthesis and are compatible with a wider range of substrates. mdpi.comnih.gov
| Method | Reactants | Conditions | Key Feature |
| Stollé Synthesis | α-Chloroacetanilide | Lewis Acid (e.g., AlCl₃), heat | Classic intramolecular Friedel-Crafts cyclization |
| Palladium-Catalyzed Cyclization | α-Chloroacetanilide | Palladium catalyst, phosphine ligand, base | Milder reaction conditions, broader substrate scope |
Aromatic Substitution Methodologies
Classic Approach: The Hinsberg Oxindole Synthesis
The Hinsberg oxindole synthesis, discovered by Oscar Hinsberg in 1888, is another classical route to oxindoles. wikipedia.org This method involves the reaction of an arylamine with the bisulfite adduct of glyoxal. drugfuture.comchem-station.comdbpedia.org The reaction proceeds through the formation of a glycinamide (B1583983) derivative, which then undergoes cyclization upon heating in the presence of an acid. drugfuture.com This method is particularly useful for the synthesis of N-substituted oxindoles. chem-station.com
Modern Approach: Palladium-Catalyzed α-Arylation of Amides
Modern approaches to the indolinone ring system can also involve the formation of the C2-C3 bond through aromatic substitution. For example, palladium-catalyzed intramolecular α-arylation of amides has been developed as a versatile method for the synthesis of oxindoles. This approach involves the cyclization of an N-aryl-α-haloamide, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the aromatic ring and the α-carbon of the amide.
Targeted Synthesis of 3-Monohaloindolin-2-ones
Once the indolinone ring system is in place, the next crucial step is the introduction of the benzyl (B1604629) and chloro groups at the C3 position. The synthesis of 3-monohaloindolin-2-ones serves as a key step towards the final target compound.
Acidolysis of 3-Phosphate Precursors
A novel and efficient method for the synthesis of 3-monohalooxindoles involves the acidolysis of 3-phosphate-substituted oxindoles. drugfuture.com This strategy begins with the preparation of a diethyl (2-oxoindolin-3-yl) phosphate (B84403) intermediate from the corresponding isatin (B1672199). The subsequent treatment of this phosphate precursor with a hydrohalic acid, such as hydrochloric acid, leads to the formation of the 3-halooxindole. drugfuture.com
The reaction is believed to proceed through an SN1-type mechanism, where protonation of the phosphate group facilitates its departure, generating a stabilized carbocation at the C3 position. This carbocation is then trapped by the halide ion to yield the desired 3-monohalooxindole. drugfuture.com This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. drugfuture.com
| Precursor | Reagent | Product | Yield (%) |
| Diethyl (2-oxoindolin-3-yl) phosphate | Hydrobromic acid | 3-Bromooxindole | 85-95 |
| Diethyl (5-methyl-2-oxoindolin-3-yl) phosphate | Hydrobromic acid | 3-Bromo-5-methyloxindole | 92 |
| Diethyl (1-benzyl-2-oxoindolin-3-yl) phosphate | Hydrobromic acid | 1-Benzyl-3-bromooxindole | 88 |
Halogenation at the C3 Position
The direct halogenation of a 3-substituted oxindole is a common strategy for introducing a halogen at the C3 position. For the synthesis of 3-benzyl-3-chloroindolin-2-one, a plausible route involves the initial synthesis of 3-benzylindolin-2-one, followed by direct chlorination.
Synthesis of 3-Benzylindolin-2-one Precursor: 3-Benzylindolin-2-one can be synthesized through the reduction of 3-benzylideneindolin-2-one. The latter is readily prepared via a Knoevenagel condensation of indolin-2-one with benzaldehyde.
Direct Chlorination: The 3-benzylindolin-2-one can then be subjected to chlorination. N-Chlorosuccinimide (NCS) is a commonly used reagent for the electrophilic chlorination of activated methylene (B1212753) groups, such as the C3 position of an oxindole. researcher.lifecommonorganicchemistry.com The reaction is typically carried out in an inert solvent.
The mechanism likely involves the enolization of the oxindole, followed by attack of the enolate on the electrophilic chlorine of NCS.
| Substrate | Chlorinating Agent | Product |
| 3-Alkyloxindole | N-Chlorosuccinimide (NCS) | 3-Alkyl-3-chlorooxindole |
| 3-Aryloxindole | N-Chlorosuccinimide (NCS) | 3-Aryl-3-chlorooxindole |
Catalyst-Free Approaches for 3-Halooxindoles
Recent advancements in organic synthesis have focused on the development of environmentally benign, catalyst-free methods. For the synthesis of 3-halooxindoles, a catalyst-free halogenative cyclization of N-aryl diazoamides with N-halosuccinimides (NXS) has been reported. acs.org This reaction proceeds through a carbene-free mechanism, likely involving the formation of a diazonium ion followed by an intramolecular Friedel-Crafts-type alkylation. acs.org
Another green approach involves the use of oxone and a halide source for the halogenation of indoles, which can be adapted for the synthesis of 3-halooxindoles. mdpi.comresearcher.life These methods avoid the use of metal catalysts and often utilize safer and more environmentally friendly reagents.
Strategies for Benzyl Group Incorporation at the C3 Position
The introduction of a benzyl group at the C3 position of the indolinone core is a critical step in the synthesis of this compound. This transformation establishes a quaternary carbon center, a common feature in many biologically active molecules. Various synthetic strategies have been developed to achieve this, primarily focusing on carbon-carbon bond formation and sequential functionalization approaches.
Carbon-Carbon Bond Formation at the Quaternary Carbon Center
The direct formation of the C3-benzyl bond is a highly efficient method for constructing the desired quaternary center. Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective C3-benzylation of indoles. nih.govacs.org This approach typically involves the reaction of a 3-substituted indole (B1671886) with a benzyl carbonate in the presence of a palladium catalyst and a suitable ligand. nih.gov The use of ligands with large bite angles, such as DPEphos, has been shown to be effective in promoting the C3-benzylation over N-benzylation. acs.org
Another strategy involves the activation of benzylic C-H bonds. Copper-catalyzed oxidative benzylarylation of acrylamides through benzylic C-H bond functionalization provides a pathway to various alkyl-substituted oxindoles. nih.gov This method utilizes a tandem radical addition/cyclization strategy. nih.gov Furthermore, indium(III) triflate has been demonstrated to catalyze the C3-benzylation of indoles with benzyl alcohols in water, proceeding through the activation of the C-O bond of the alcohol. rsc.org
The dearomatization of indoles presents another avenue for C3-alkylation. Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates as electrophiles can yield 3,3'-disubstituted indolenines, which are precursors to the desired indolinone scaffold. nih.gov These methods provide an alternative to traditional base-promoted or transition-metal-catalyzed approaches. nih.gov
Table 1: Methodologies for C3-Benzylation of Indole Scaffolds
| Methodology | Key Reagents/Catalysts | Reaction Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Benzylation | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., DPEphos), Benzyl Carbonate | Cross-Coupling | nih.govacs.org |
| Copper-Catalyzed Oxidative Benzylarylation | Cu Catalyst, Acrylamides, Benzylic Hydrocarbons | Radical Addition/Cyclization | nih.gov |
| Indium-Catalyzed Benzylation | In(OTf)3, Benzyl Alcohols | C-O Bond Activation | rsc.org |
| Lewis Acid-Catalyzed Alkylation | Lewis Acid (e.g., BF3·OEt2), Trichloroacetimidates | Dearomatization/Alkylation | nih.gov |
Sequential Functionalization Approaches
Sequential functionalization provides a versatile route to this compound, where the benzyl and chloro substituents are introduced in separate steps. A common strategy involves the initial synthesis of a 3-substituted indolin-2-one, followed by benzylation. For instance, a tandem nucleophilic benzylation followed by a copper-catalyzed intramolecular C(sp²)–N cross-coupling reaction of 3-aminooxindoles with 2-bromobenzyl bromides has been utilized to construct spiro[pyrrolidin-3,2′-oxindole] derivatives. rsc.org
Alternatively, the indolinone core can be first functionalized at the C3 position with a group that can be subsequently converted to a benzyl group. One approach is the Knoevenagel condensation of isatin with a compound containing an active methylene group, such as malononitrile (B47326) or a 1,3-diketone, to form a 3-ylideneindolin-2-one. niscpr.res.inresearchgate.net The resulting exocyclic double bond can then be subjected to further chemical transformations to introduce the benzyl group.
Following the introduction of the benzyl group, the subsequent step would be the chlorination at the C3 position. Electrophilic chlorination is a common method to introduce a chlorine atom onto a carbon center. Reagents such as 1-chloro-1,2-benziodoxol-3-one have been shown to be effective for the electrophilic chlorination of arenes and heterocycles. atlanchimpharma.comliv.ac.uk The synthesis of 1-benzyl-3,3-dichloro-1H-indol-2(3H)-one from N-benzyl isatin has been reported, indicating that direct chlorination of a benzylated precursor is a feasible route. nih.gov Another approach for dichlorination involves the reaction of isatin-3-hydrazones with (dichloroiodo)benzene. researchgate.net
Derivatization Strategies for Indolinone Scaffolds Relevant to this compound
The synthesis of complex indolinone structures, including this compound, often relies on versatile derivatization strategies of the core indolinone scaffold. These methods allow for the introduction of various functional groups and the construction of complex molecular architectures.
Knoevenagel Condensation Reactions in Indolinone Synthesis
The Knoevenagel condensation is a cornerstone reaction in the synthesis of 3-substituted indolin-2-one derivatives. nih.govnih.gov This reaction involves the condensation of an active methylene compound with the C3-carbonyl group of isatin or its derivatives. niscpr.res.inresearchgate.net The reaction is typically catalyzed by a base, such as piperidinium (B107235) acetate. niscpr.res.in
This methodology is highly valuable for creating a C-C double bond at the C3 position, leading to the formation of 3-ylideneindolin-2-ones. niscpr.res.innih.gov These intermediates are versatile precursors for further functionalization. For instance, the synthesis of 3-(benzylidene)indolin-2-one derivatives has been achieved through the condensation of indolin-2-one with various benzaldehydes. nih.gov While this directly introduces a benzylidene group, subsequent reduction and chlorination steps would be necessary to arrive at this compound.
Table 2: Examples of Knoevenagel Condensation in Indolinone Synthesis
| Isatin Derivative | Active Methylene Compound | Product Type | Reference |
|---|---|---|---|
| Isatin | Malononitrile | 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile | niscpr.res.in |
| Isatin | Cyclohexane-1,3-dione | 2-(2-oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione | niscpr.res.in |
| Indolin-2-one | Dimethylaminobenzaldehyde | 3-(4-(dimethylamino)benzylidene)indolin-2-one | nih.gov |
Multi-component Reactions (MCRs) for Complex Indolinones
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecular scaffolds, including substituted indolinones. chapman.edu These reactions involve the simultaneous combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.
One-pot, three-component 1,3-dipolar cycloaddition reactions have been extensively used for the construction of spirooxindole derivatives. mdpi.com These reactions typically involve an isatin, an amino acid, and a dipolarophile. mdpi.com While not directly yielding this compound, the resulting spirocyclic systems can potentially be subjected to ring-opening and further functionalization to access the target structure. The development of one-pot multicomponent tandem reactions for the rapid synthesis of 2-amino-3-benzylindoles also highlights the power of MCRs in building substituted indole frameworks. researchgate.net
Regio- and Diastereoselective Synthetic Routes (e.g., 1,3-dipolar cycloadditions)
1,3-Dipolar cycloaddition reactions are a powerful tool for the regio- and diastereoselective synthesis of highly functionalized spirocyclic indolinones. ccspublishing.org.cnnih.gov These reactions typically involve the in situ generation of a 1,3-dipole, such as an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile. mdpi.comccspublishing.org.cn The high degree of stereocontrol offered by these reactions is particularly valuable for the synthesis of complex molecules with multiple stereocenters.
The resulting spiro[indoline-3,2'-pyrrolidine] derivatives are common products of such cycloadditions. ccspublishing.org.cn While these spirocyclic structures are not the target molecule, they represent advanced intermediates that could potentially be transformed into 3,3-disubstituted indolin-2-ones through cleavage of the pyrrolidine (B122466) ring. The versatility of 1,3-dipolar cycloadditions allows for the use of a wide range of dipoles and dipolarophiles, enabling the synthesis of a diverse library of spirooxindoles. mdpi.comrsc.org
Spectroscopic and Advanced Characterization Techniques for 3 Benzyl 3 Chloroindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Benzyl-3-chloroindolin-2-one, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework. Although specific experimental data for this compound is not widely available in the cited literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indolinone core and the benzyl (B1604629) group, as well as the methylene (B1212753) protons of the benzyl group and the N-H proton, would be expected. The aromatic region (typically δ 7.0-8.0 ppm) would likely show a complex pattern of multiplets due to the protons on the substituted benzene (B151609) ring of the indolinone and the phenyl ring of the benzyl group. The benzylic methylene protons would likely appear as a singlet or a pair of doublets around δ 3.0-4.0 ppm. The N-H proton of the indolinone ring is expected to appear as a broad singlet at a downfield chemical shift.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons (Indolinone) | 7.0 - 7.8 | Multiplet | - |
| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Multiplet | - |
| Benzylic CH₂ | 3.5 - 4.0 | Singlet or AB quartet | - |
| NH (Indolinone) | 8.0 - 9.0 | Broad Singlet | - |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and other experimental conditions.
The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the benzyl and chloro groups, and the various aromatic carbons. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (δ 170-180 ppm). The quaternary carbon at the 3-position would also have a characteristic chemical shift. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Lactam) | 175 - 180 |
| C-3 (Quaternary) | 60 - 70 |
| Aromatic Carbons | 110 - 145 |
| Benzylic CH₂ | 40 - 50 |
Note: These are predicted chemical shift ranges and can vary based on the specific electronic environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The expected monoisotopic mass can be calculated from its molecular formula (C₁₅H₁₂ClNO). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, likely showing the loss of the benzyl group or the chlorine atom.
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
| [M]+ | C₁₅H₁₂ClNO | 257.0607 |
| [M+H]+ | C₁₅H₁₃ClNO | 258.0680 |
| [M+Na]+ | C₁₅H₁₂ClNNaO | 280.0499 |
Note: The observed mass may vary slightly depending on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O bond of the lactam, C-Cl bond, and the aromatic C-H and C=C bonds. The presence of a sharp absorption band around 1700-1750 cm⁻¹ would be indicative of the carbonyl stretching vibration of the five-membered lactam ring. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1700 - 1750 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (solid or solution).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the searched literature, analysis of related structures, such as 1-Benzyl-3,3-dichloro-1H-indol-2(3H)-one, provides insights into the likely solid-state conformation nih.gov. It is expected that the indolinone ring system would be nearly planar. The benzyl and chloro substituents would be located at the C3 position. The crystal packing would likely be stabilized by intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings.
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C=O: ~1.22 Å, C-Cl: ~1.78 Å, C-C (benzyl): ~1.52 Å |
| Key Bond Angles | Angles around sp³ C3: ~109.5°, Angles in aromatic rings: ~120° |
| Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Note: These are generalized expectations based on similar molecular structures.
Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy for structural insights)
While comprehensive, dedicated spectroscopic studies on this compound are not extensively available in published literature, its structural and electronic characteristics can be reliably inferred through predictive analysis based on established spectroscopic principles and data from analogous compounds. Raman and UV-Vis spectroscopy, in particular, offer significant insights into the molecule's vibrational modes and electronic transitions, respectively.
Raman Spectroscopy
The most intense and diagnostically useful peaks would arise from the stretching vibrations of the C=O and C=C bonds. The lactam carbonyl (C=O) group of the indolin-2-one ring is expected to produce a strong signal, while multiple bands would correspond to the aromatic rings. The C-Cl stretch, though typically weaker, is a crucial marker for the substitution at the C3 position.
Predicted Characteristic Raman Peaks for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |
|---|---|---|
| ~1710-1730 | C=O stretch (Lactam) | Indolin-2-one Ring |
| ~1600-1620 | Aromatic C=C stretch | Benzene Ring / Indole (B1671886) Core |
| ~1450-1500 | Aromatic C=C stretch | Benzene Ring / Indole Core |
| ~1000-1030 | Aromatic Ring Breathing | Benzene Ring (Trigonal) |
| ~750-800 | C-H out-of-plane bending | Aromatic Rings |
| ~650-750 | C-Cl stretch | C3-Chloro Group |
This table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecular environments.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The spectrum of this compound would be determined by the chromophores present: the substituted indolin-2-one system and the benzyl group.
The core chromophore is the oxindole (B195798) (indolin-2-one) moiety. The electronic spectrum of indole and its simple derivatives typically shows two main absorption bands corresponding to π → π* transitions, historically labeled as the ¹Lₐ and ¹Lₑ bands. nih.govresearchgate.net The presence of the carbonyl group and substituents at the C3 position breaks the full aromaticity of the indole ring but creates a new conjugated system.
The primary electronic transitions expected are:
π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system of the oxindole core. Based on data from related indoles, these transitions are expected in the 250-290 nm range. acs.org
n → π transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs of the carbonyl oxygen or the nitrogen atom) to a π* antibonding orbital. These transitions are typically weaker in intensity and may appear as a shoulder on the main π → π* absorption band at longer wavelengths.
The benzyl group acts as a substituent and an isolated chromophore. It typically exhibits a weak absorption band around 260 nm. In this compound, its electronic transitions would likely overlap with the stronger absorptions from the main oxindole chromophore. The chloro substituent is expected to have a minor auxochromic effect, potentially causing a small bathochromic (red) shift of the absorption maxima.
Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Chromophore |
|---|---|---|
| ~250-260 | π → π* | Indolin-2-one core / Benzyl group |
| ~275-290 | π → π* | Indolin-2-one core |
| >300 (weak) | n → π* | Carbonyl group (C=O) |
This table is predictive. The exact absorption maxima can be influenced by solvent polarity. The π → π transitions of the indolin-2-one core are analogous to the ¹Lₐ and ¹Lₑ bands of indole.* nih.govcore.ac.uk
Theoretical and Computational Investigations of 3 Benzyl 3 Chloroindolin 2 One
Density Functional Theory (DFT) Applications in Indolinone Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov It is widely used to predict the properties of molecules like 3-Benzyl-3-chloroindolin-2-one, from their ground-state geometry to their chemical reactivity. Hybrid functionals, such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed for these calculations. nih.govnih.gov
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, geometry optimization would reveal crucial structural parameters, including bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometric Parameters for Substituted Indolinone Scaffolds This table presents typical bond length values for key bonds in indolinone-related structures as determined by DFT calculations. The values are illustrative of what would be expected for this compound.
| Bond | Typical Bond Length (Å) |
| C=O (Amide Carbonyl) | 1.21 - 1.24 |
| C-N (Lactam Ring) | 1.38 - 1.41 |
| C-Cl (Quaternary C) | 1.78 - 1.82 |
| C-C (Quaternary C) | 1.54 - 1.57 |
| N-CH₂ (N-Benzyl) | 1.45 - 1.48 |
Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO may have significant contributions from the carbonyl group and the aromatic rings.
Table 2: Illustrative Frontier Molecular Orbital Energies for Indolinone Derivatives This table provides example energy values calculated via DFT for compounds within the indolinone class.
| Parameter | Representative Energy Value (eV) |
| EHOMO | -6.0 to -6.5 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the entire molecule. chemrxiv.org These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites. chemrxiv.org The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net It helps identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). semanticscholar.org This analysis would be crucial for predicting how this compound might react with various reagents.
DFT is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) allows for the determination of reaction kinetics and the feasibility of a proposed pathway. For reactions involving this compound, such as nucleophilic substitution at the C3 position, DFT could be used to model the step-by-step process, providing a detailed understanding of the bond-making and bond-breaking events. nih.gov
Many chemical reactions can yield multiple products (isomers). DFT calculations can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of competing reaction pathways. slideshare.net The pathway with the lowest energy barrier is kinetically favored and will lead to the major product. For a molecule like this compound, which has multiple potentially reactive sites (the carbonyl carbon, the chlorinated carbon, and various positions on the aromatic rings), DFT can determine the most likely site of attack by a given reagent, thereby predicting the reaction's outcome. wikipedia.orgresearchgate.net
Advanced Quantum Chemical Methods (e.g., Coupled-Cluster Theory)
While DFT is highly effective, more sophisticated and computationally demanding methods are available for achieving higher accuracy. Coupled-Cluster (CC) theory is one such post-Hartree-Fock method that provides a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates. wikipedia.org
Coupled-Cluster theory, particularly the "gold standard" CCSD(T) method (which includes single, double, and a perturbative treatment of triple excitations), is often used to obtain highly accurate benchmark energies for small to medium-sized molecules. aps.orgosti.gov Although applying such methods to a molecule the size of this compound is computationally expensive, they can be used to validate the results obtained from more economical DFT functionals or to study specific aspects of the electronic structure where high accuracy is paramount. aps.orgnih.gov
Molecular Dynamics Simulations in Relevant Indolinone Systems
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of drug discovery and medicinal chemistry, MD simulations provide valuable insights into the conformational changes of both ligands and their target proteins, elucidating the stability of ligand-protein complexes and the nature of their binding interactions. For indolinone-based compounds, which are of significant interest as kinase inhibitors, MD simulations have been instrumental in understanding their mechanism of action at a molecular level.
One area where MD simulations have been applied to relevant indolinone systems is in the study of pyrrole-indoline-2-one derivatives as Aurora kinase inhibitors. ijrpr.com In one such study, molecular dynamics simulations were performed for over 25 nanoseconds (ns) to observe the conformational changes in both the ligand and the kinase domain of Aurora A kinase. ijrpr.com These simulations, conducted in a solvent environment at a constant temperature of 300K, aimed to mimic physiological conditions and provide a detailed understanding of the interaction patterns within the protein's binding site. ijrpr.com The insights gained from such simulations can help in rationalizing the structure-activity relationships and in the design of more potent and selective inhibitors. ijrpr.com
Another relevant example is the use of MD simulations to evaluate the stability of newly designed indolin-2-one derivatives as potent Tropomyosin receptor kinase (TRKs) inhibitors. tandfonline.com After identifying promising candidates through 3D-QSAR modeling and molecular docking, MD simulations were performed on the TRK-ligand complexes to assess their stability over the simulation time. tandfonline.com This step is crucial to ensure that the interactions predicted by static docking models are maintained in a dynamic system.
Furthermore, in a study focused on isoindolin-1-one (B1195906) scaffolds, a class of compounds structurally related to indolinones, as potential inhibitors of Mitogen-activated protein kinase 2 (MNK2), a 100 ns MD simulation was employed. thesciencein.org This extended simulation demonstrated the remarkable stability of the docked pose of a promising compound, showing a 95% hydrogen bond occupancy with a key residue (MET162) in the MNK2 protein. thesciencein.org Such high stability in an MD simulation provides strong evidence for the predicted binding mode and the potential of the compound as an effective inhibitor.
These examples highlight the critical role of molecular dynamics simulations in the computational investigation of indolinone and related heterocyclic systems. By providing a dynamic view of molecular interactions, MD simulations complement other computational techniques like docking and QSAR, offering a more comprehensive understanding of the structural and energetic factors governing ligand-receptor binding.
Machine Learning Applications in Computational Chemistry for Indolinones
Machine learning (ML) has emerged as a transformative technology in computational chemistry and drug discovery, enabling the development of predictive models for a wide range of chemical and biological properties. nih.govnih.gov For indolinone derivatives, ML approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively used to predict their biological activities and guide the design of new compounds with improved potency and selectivity. nih.gov
A prominent application of machine learning in the study of indolinones is the development of 3D-QSAR models. For instance, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrrole-indoline-2-ones as Aurora A kinase inhibitors. nih.govnih.gov These models establish a correlation between the 3D structural features of the molecules and their inhibitory activities. nih.gov The resulting contour maps from CoMFA and CoMSIA analyses provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govnih.gov This information is invaluable for rational drug design, allowing chemists to prioritize the synthesis of compounds with a higher probability of success. nih.gov
The predictive power of these QSAR models is rigorously validated using statistical methods. For example, in a study on pyrrole-indoline-2-ones, the CoMFA and CoMSIA models yielded high cross-validated correlation coefficients (q²) of 0.726 and 0.566, and conventional correlation coefficients (r²) of 0.972 and 0.984, respectively, indicating robust and reliable models. nih.gov Such validated models can then be used to predict the activity of newly designed molecules. nih.govnih.gov
Beyond QSAR, other machine learning techniques are being increasingly applied in drug discovery and are highly relevant to the study of indolinones. For instance, machine learning models are now routinely used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov Various ML algorithms, including Support Vector Machines (SVM), have proven effective in classifying compounds based on their physicochemical and biological properties. nih.govresearchgate.net SVM, for example, can be used to build models that classify molecules as active or inactive against a particular target, or to predict their potential for adverse effects.
Moreover, the application of machine learning extends to de novo drug design, where algorithms can generate novel molecular structures with desired properties. nih.govschrodinger.comresearchgate.net While specific examples for indolinones are not yet widely reported, the general methodologies are directly applicable. Generative models can be trained on known indolinone structures and their associated biological data to design new molecules with potentially improved characteristics, such as enhanced potency, better selectivity, or more favorable ADMET profiles.
The integration of various machine learning approaches into the computational workflow for indolinone research holds immense promise for accelerating the discovery and development of new therapeutic agents.
Data Tables
Table 1: Molecular Dynamics Simulation Parameters for Relevant Indolinone Systems
| System | Simulation Time (ns) | Key Findings | Reference |
| Pyrrole-indoline-2-one with Aurora A Kinase | >25 | Elucidation of conformational changes and interaction patterns in the binding site. | ijrpr.com |
| Indolin-2-one derivatives with TRKs | Not Specified | Evaluation of the stability of ligand-protein complexes. | tandfonline.com |
| Isoindolin-1-one with MNK2 | 100 | Demonstrated high stability of the docked pose with 95% hydrogen bond occupancy. | thesciencein.org |
Table 2: Machine Learning Model Performance in Indolinone-Related Studies
| Model Type | Compound Class | Target | q² (Cross-validated r²) | r² (Conventional r²) | Reference |
| 3D-QSAR (CoMFA) | Pyrrole-indoline-2-ones | Aurora A Kinase | 0.726 | 0.972 | nih.gov |
| 3D-QSAR (CoMSIA) | Pyrrole-indoline-2-ones | Aurora A Kinase | 0.566 | 0.984 | nih.gov |
Role of 3 Benzyl 3 Chloroindolin 2 One in Advanced Organic Synthesis and Chemical Methodology Development
Precursor in the Synthesis of Complex Heterocyclic Systems
3-Benzyl-3-chloroindolin-2-one and related 3-chlorooxindoles are pivotal starting materials for constructing intricate heterocyclic systems, especially spirooxindoles. lboro.ac.uknih.gov The spirooxindole framework, where the C3 position of the oxindole (B195798) is shared with another ring system, is a common feature in many bioactive natural products and synthetic compounds. nih.govresearchgate.netnih.gov
The reactivity of the C-Cl bond at the stereogenic center allows for facile nucleophilic substitution and cycloaddition reactions. For instance, 3-chlorooxindoles undergo [4+1] cyclization reactions with ortho-quinone methides to create spirooxindole-based 2,3-dihydrobenzofuran (B1216630) scaffolds. researchgate.net This transformation is highly efficient for building complex molecular frameworks. Similarly, catalytic asymmetric [4+1] cyclization with benzofuran-derived azadienes, catalyzed by a chiral guanidine (B92328), yields chiral spirooxindoles containing a five-membered ring with high diastereoselectivity. nih.gov
Another significant application is in [3+2] dipolar cycloaddition reactions. The reaction of 3-alkylidene oxindoles (often derived from precursors like this compound) with nitrile imines produces pyrazoline spiroadducts with high yield and stereoselectivity. nih.gov These spirocyclic intermediates can be further transformed into versatile 3-amino oxindole building blocks. nih.gov
The versatility of this class of compounds is further demonstrated in their use for synthesizing spirocyclopropyl oxindoles and in Michael addition reactions with nitroolefins to create products with adjacent quaternary-tertiary stereocenters. lboro.ac.uknih.govacs.org
Table 1: Examples of Heterocyclic Systems Synthesized from 3-Chlorooxindoles
| Reaction Type | Reactant | Resulting Heterocyclic System | Key Features | Reference |
|---|---|---|---|---|
| [4+1] Cyclization | ortho-Quinone Methides | Spirooxindole-2,3-dihydrobenzofurans | Forms complex spirocyclic scaffold | researchgate.net |
| [4+1] Cyclization | Benzofuran-derived Azadienes | Chiral Spirooxindoles | High diastereoselectivity and enantioselectivity | nih.gov |
| Michael Addition | Nitroolefins | 3,3-Disubstituted Oxindoles | Creates adjacent quaternary-tertiary centers | nih.govacs.org |
| [3+2] Cycloaddition | Nitrile Imines | Pyrazoline Spiroadducts | High regioselectivity and diastereoselectivity | nih.gov |
Scaffold for Chemical Probe Development
The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing ligands for a variety of biological targets. digitellinc.comresearchgate.net 3-Substituted indolin-2-ones have been instrumental in the design of chemical probes and potent drug candidates, particularly as kinase inhibitors. researchgate.netmdpi.comacs.orgnih.gov
By modifying the substituents at the C3 position and the nitrogen of the indolinone ring, researchers can create libraries of compounds to probe biological systems and identify selective inhibitors. acs.orgnih.gov For example, 3-substituted indolin-2-ones have been developed as selective inhibitors for various receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR. acs.orgnih.gov The benzyl (B1604629) group in this compound can be readily modified or replaced, allowing for systematic structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for a target protein. nih.gov
The development of probes for neurodegenerative disorders is another active area. Compounds based on the 3-benzylidene-indolin-2-one structure, which can be synthesized from this compound precursors, are being investigated as inhibitors of α-synuclein accumulation, a key factor in Parkinson's disease. nih.gov The ability to introduce isotopic labels into this scaffold further enhances its utility for metabolic studies. nih.gov The structural rigidity and synthetic accessibility of the oxindole scaffold make it an excellent starting point for designing molecules that can interact specifically with complex biological targets like protein aggregates. nih.govnih.gov
Development of Green Chemistry Approaches in Indolinone Synthesis
The synthesis of oxindoles and their derivatives has traditionally involved methods that may not align with the principles of green chemistry, sometimes requiring harsh conditions or toxic reagents. iiserpune.ac.inorganic-chemistry.org Consequently, there is a growing focus on developing more environmentally benign synthetic protocols.
Green chemistry approaches in this area include the use of safer solvents, catalysts, and reaction conditions. For the synthesis of spirooxindoles, domino protocols involving multi-component reactions in deep eutectic solvents (like choline (B1196258) chloride-oxalic acid) have been developed. nih.gov These methods offer advantages such as operational simplicity, shorter reaction times, excellent yields, and the use of a biodegradable and recyclable catalyst/solvent system. nih.gov
Catalytic Reactions Involving this compound or its Indolinone Class
Catalysis, particularly asymmetric catalysis, plays a crucial role in the synthesis of chiral indolinone derivatives. rsc.org The C3-chloro atom in this compound makes it an ideal substrate for catalytic enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product.
A notable example is the photoredox asymmetric catalytic enantioconvergent substitution of 3-substituted 3-chlorooxindoles. rsc.org Using a cooperative catalysis system involving a photoredox catalyst and a chiral Brønsted acid, racemic 3-chlorooxindoles can be reacted with nucleophiles to generate valuable chiral 3-substituted oxindoles with high yields and enantioselectivities. rsc.org
Organocatalysis has also been extensively applied. Chiral squaramide catalysts have been used to catalyze the Michael addition of 3-chlorooxindoles to nitroolefins, affording products with high diastereoselectivity and enantiomeric purity. nih.govacs.org Similarly, chiral thiourea (B124793) and guanidine catalysts have proven effective in various asymmetric transformations involving the indolinone scaffold, such as Robinson annulations and [4+1] cyclizations. nih.govacs.org
Metal-based catalysts are also widely employed. Copper(I)/bisoxazoline complexes catalyze asymmetric aldol (B89426) reactions of indolinone-derived enolates, while various transition metals are used for the synthesis of spirooxindoles from isatin (B1672199) derivatives. nih.govnih.govrsc.org
Table 2: Catalytic Systems Used in Indolinone Synthesis and Functionalization
| Catalysis Type | Catalyst Example | Reaction | Key Outcome | Reference |
|---|---|---|---|---|
| Photoredox/Chiral Acid | DPZ Chromophore / Brønsted Acid | Enantioconvergent Substitution | High yield and enantioselectivity | rsc.org |
| Organocatalysis | Chiral Squaramide | Michael Addition | High diastereoselectivity and enantiopurity | nih.govacs.org |
| Organocatalysis | Chiral Guanidine | [4+1] Cyclization | High diastereoselectivity and enantioselectivity | nih.gov |
| Metal Catalysis | Cu(I)/bisoxazoline | Asymmetric Aldol Reaction | Good yields and stereoselectivities | nih.govrsc.org |
| Metal Catalysis | Dinuclear Zinc Complex | Michael/Cyclization | Excellent diastereo- and enantioselectivities | nih.gov |
Applications in Materials Science as Synthetic Building Blocks
While the primary applications of this compound and its derivatives are in medicinal chemistry and organic synthesis, the unique properties of the oxindole scaffold also lend themselves to materials science. The rigid, planar, and electron-rich nature of the heterocyclic system makes it an interesting building block for functional organic materials.
Oxindole derivatives are being explored in the development of novel materials. For example, their structural features are suitable for creating organic molecules with specific electronic or photophysical properties. Research into the immobilization of oxindole derivatives on nanocarriers like functionalized C60 fullerenes points towards their potential use in targeted drug delivery systems and functional biomaterials. mdpi.com The ability to precisely control the three-dimensional structure through synthesis allows for the design of molecules that can self-assemble or be incorporated into larger polymeric or supramolecular structures, opening avenues for applications in sensors, organic electronics, and advanced biomaterials. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Benzyl-3-chloroindolin-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting indolin-2-one derivatives with benzyl halides under basic conditions (e.g., NaH in DMF) at reflux (3–5 h) is a common approach. Yield optimization involves controlling stoichiometry, reaction time, and temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
- Key Variables : Catalyst selection (e.g., Fe in reductive steps), solvent polarity, and substituent steric effects influence reaction efficiency.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the benzylidene proton typically appears as a singlet at δ 7.2–7.8 ppm .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular ion peaks and fragmentation patterns.
- Melting Point Analysis : Consistency with literature values (e.g., 201–226°C for derivatives) indicates purity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the benzylidene moiety in this compound derivatives?
- Methodology : Kinetic studies (e.g., monitoring intermediates via LC-MS) and isotopic labeling (e.g., C-labeled reactants) can track reaction pathways. Computational tools (DFT calculations) model transition states and energy barriers for condensation steps .
- Contradiction Resolution : Discrepancies between predicted and observed intermediates may arise due to solvent effects or competing pathways, requiring multi-technique validation .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodology :
- Triangulation : Cross-validate NMR, IR, and X-ray crystallography. For example, crystal structure data (e.g., C–C bond lengths ~1.48 Å) resolve ambiguities in NOE assignments .
- Dynamic NMR : Assess rotational barriers in flexible substituents (e.g., benzyl groups) to explain split peaks .
Q. How can substituent effects on bioactivity be systematically studied in this compound analogs?
- Methodology :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzyl or indole positions. Assess biological activity (e.g., enzyme inhibition) using dose-response assays .
- Computational Docking : Tools like MOE or Maestro predict binding affinities to targets (e.g., α-synuclein) by modeling interactions with hydrophobic pockets .
Q. What electrochemical methods enable functionalization or rearrangement of the indolin-2-one core?
- Methodology : Anodic oxidation or reductive coupling can modify the indole scaffold. For example, electrochemical rearrangement of 3-hydroxyindolin-2-one derivatives produces benzoxazinones, validated via cyclic voltammetry and HPLC .
Q. How do computational methods enhance understanding of this compound’s interactions with biological targets?
- Methodology :
- MD Simulations : Simulate ligand-protein dynamics (e.g., using GROMACS) to identify stable binding conformers.
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic, electrostatic, and solvation effects .
Q. What role does X-ray crystallography play in validating structural hypotheses for halogenated indolin-2-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
